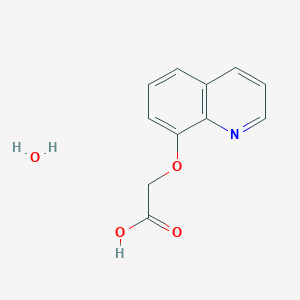

(Quinolin-8-yloxy)-acetic acid hydrate

Description

Contextualization within Quinoline (B57606) Chemistry and O-Functionalized Carboxylic Acids

Quinoline is a nitrogen-containing heterocyclic aromatic compound, first isolated from coal tar in 1834. aksci.com Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. chemicalbook.comresearchgate.net This scaffold is a cornerstone in medicinal chemistry and materials science due to the diverse biological and physical properties exhibited by its derivatives. researchgate.netchemspider.com The nitrogen atom and the fused aromatic system allow for a variety of chemical modifications. researchgate.net

(Quinolin-8-yloxy)-acetic acid hydrate (B1144303) is specifically an 8-substituted quinoline, where the substituent is an O-functionalized acetic acid moiety. The oxygen atom at the 8-position of the quinoline ring acts as a linker to the carboxylic acid group, a structural feature that imparts specific chemical reactivity and allows for further elaboration. The synthesis of this compound and its derivatives often begins with 8-hydroxyquinoline (B1678124), which is reacted with a haloacetic acid or its ester. arkat-usa.orgresearchgate.net For instance, the synthesis of the related ethyl ester involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate. arkat-usa.orgresearchgate.net

Table 1: Synthesis Precursors for (Quinolin-8-yloxy)-acetic acid Derivatives

| Starting Material | Reagent | Product |

| 8-Hydroxyquinoline | Ethyl chloroacetate | Ethyl (quinolin-8-yloxy)acetate |

| 8-Hydroxyquinoline | Chloroacetic acid | (Quinolin-8-yloxy)-acetic acid |

This interactive table summarizes common starting materials for synthesizing the core structure of (Quinolin-8-yloxy)-acetic acid.

Significance in Heterocyclic Compound Research and Chemical Scaffold Design

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry. rroij.com Nitrogen-containing heterocycles like quinoline are particularly prominent. rroij.com (Quinolin-8-yloxy)-acetic acid hydrate is significant in this area because it serves as a "privileged scaffold." This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. scirp.org

The carboxylic acid group of (Quinolin-8-yloxy)-acetic acid is a key functional handle. It can be readily converted into esters, amides, and other functional groups. For example, the corresponding acetohydrazide can be formed by reacting the ethyl ester with hydrazine (B178648) hydrate. arkat-usa.orgresearchgate.net This acetohydrazide can then be used to synthesize a variety of N'-arylidene derivatives, which are classes of Schiff bases. researchgate.net These synthetic routes demonstrate the utility of (Quinolin-8-yloxy)-acetic acid as a foundational molecule for creating libraries of more complex heterocyclic compounds for research purposes. arkat-usa.org

The structural and electronic properties of this scaffold have been investigated using techniques such as Density Functional Theory (DFT). Such studies on the related (5-chloro-quinolin-8-yloxy) acetic acid have explored its conformational possibilities and vibrational spectra, providing insight into how modifications to the quinoline ring affect the molecule's properties.

Table 2: Physicochemical Properties of (Quinolin-8-yloxy)-acetic acid

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Form | Solid |

This interactive table provides key physicochemical data for the anhydrous form of the title compound. aksci.comchemicalbook.com

Historical Perspectives on Quinoline-Based Molecular Systems

The history of quinoline chemistry is rich and dates back to the 19th century. Friedlieb Ferdinand Runge first extracted quinoline from coal tar in 1834. aksci.com A significant milestone was the discovery of the antimalarial properties of quinine, an alkaloid with a quinoline core, extracted from the bark of the Cinchona tree. scirp.org This discovery spurred extensive research into quinoline derivatives as therapeutic agents, leading to the synthesis of drugs like chloroquine (B1663885) and primaquine. scirp.org

The development of synthetic methods to construct the quinoline ring system, such as the Skraup and Friedlander syntheses, was crucial for the exploration of this class of compounds. scirp.org These classical methods enabled chemists to create a vast array of substituted quinolines, allowing for the systematic investigation of their structure-activity relationships. researchgate.net The study of 8-hydroxyquinoline (oxine) and its derivatives has also been a significant area of research, particularly due to their ability to act as chelating agents for metal ions. The synthesis of this compound builds upon this long history, utilizing the well-established reactivity of the 8-hydroxyquinoline scaffold to create a functionalized molecule for further chemical exploration. arkat-usa.orgresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-quinolin-8-yloxyacetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3.H2O/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKHBNGQLMZSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Analysis of the ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

While specific experimental data for (Quinolin-8-yloxy)-acetic acid hydrate (B1144303) is not detailed in the available literature, a comprehensive analysis of the closely related compound, (5-chloro-quinolin-8-yloxy) acetic acid, offers valuable insights into the expected chemical shifts. scirp.org The substitution pattern on the quinoline (B57606) ring significantly influences the electronic distribution and, consequently, the NMR chemical shifts. uncw.edu

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline ring, the methylene (B1212753) protons of the acetic acid side chain, and the acidic proton of the carboxyl group. For the analogous (5-chloro-quinolin-8-yloxy) acetic acid, the methylene protons (O-CH₂) appear as a singlet at approximately 4.92 ppm. scirp.org The protons on the quinoline ring exhibit complex splitting patterns due to spin-spin coupling, with signals typically appearing between 7.0 and 9.0 ppm. scirp.org The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, though its position can be highly variable and dependent on solvent and concentration. oregonstate.edu

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is typically observed in the highly deshielded region of the spectrum, around 170-180 ppm. The carbons of the quinoline ring are expected to resonate in the aromatic region, generally between 110 and 150 ppm. The methylene carbon (O-CH₂) signal is anticipated to appear further upfield, typically in the range of 60-70 ppm. The specific chemical shifts for the carbon atoms in the quinoline ring are influenced by the position of the ether linkage and the nitrogen atom.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for the analogous compound (5-chloro-quinolin-8-yloxy) acetic acid. scirp.org

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 8.94 (d, J=4.18 Hz) | 150.8 |

| H3 | 7.70 (dd, J=8.58, 4.18 Hz) | 122.9 |

| H4 | 8.47 (d, J=8.58 Hz) | 134.1 |

| C5 | - | 126.1 |

| H6 | 7.64 (d, J=8.48 Hz) | 127.3 |

| H7 | 7.08 (d, J=8.48 Hz) | 110.1 |

| C8 | - | 152.9 |

| C9 | - | 141.0 |

| C10 | - | 122.9 |

| O-CH₂ | 4.92 (s) | 66.2 |

| COOH | - | 171.7 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and studying conformational isomers. The analysis of (Quinolin-8-yloxy)-acetic acid and its derivatives often involves theoretical calculations, such as Density Functional Theory (DFT), to aid in the assignment of complex vibrational spectra. scirp.orgresearchgate.net

The vibrational spectra of quinolin-8-yloxy acetic acid derivatives are characterized by bands corresponding to the quinoline ring, the carboxylic acid group, and the ether linkage. scirp.org

Carboxylic Acid Group (COOH): The most prominent feature is the C=O stretching vibration, which typically appears as a strong band in the IR spectrum between 1700 and 1760 cm⁻¹. The O-H stretching of the carboxylic acid is observed as a very broad band in the region of 2500-3300 cm⁻¹.

Methylene Group (CH₂): The antisymmetric and symmetric stretching modes of the CH₂ group are expected in the 2900-3000 cm⁻¹ region. scirp.org Scissoring, wagging, twisting, and rocking modes for this group appear at lower wavenumbers, typically in the 1450-750 cm⁻¹ range. scirp.org

Quinoline Ring: The quinoline ring gives rise to a series of characteristic bands. C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C and C=N ring stretching vibrations appear in the 1650-1400 cm⁻¹ region. Numerous in-plane and out-of-plane C-H bending modes are found in the 1300-650 cm⁻¹ region. scirp.org

Ether Linkage (C-O-C): The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage typically produce strong bands in the 1300-1000 cm⁻¹ region.

Table 2: Selected Vibrational Mode Assignments for the analogous compound (5-chloro-quinolin-8-yloxy) acetic acid. scirp.org

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | C-H stretching (quinoline ring) |

| 2923-3006 | CH₂ antisymmetric and symmetric stretching |

| 1735 (IR) | C=O stretching (carboxylic acid) |

| 1505-1176 | Phenyl ring in-plane deformations |

| 1423-1431 | CH₂ scissoring modes |

| 1251-1280 | CH₂ rocking modes |

| 948-954 | CH₂ twisting modes |

Computational studies on (5-chloro-quinolin-8-yloxy) acetic acid have shown the likely existence of multiple stable conformers in the solid state, designated as Cᵢ, Cᵢᵢ, and Cᵢᵢᵢ. scirp.org These conformers differ primarily in the orientation of the acetic acid side chain relative to the quinoline ring. The presence of these conformers can be detected in the vibrational spectra, where certain bands appear as shoulders or split peaks. For instance, distinct vibrational frequencies for the C=O stretching and various CH₂ deformation modes can be calculated for each conformer, and these theoretical values can be correlated with features observed in the experimental IR and Raman spectra to confirm their coexistence. scirp.org

Mass Spectrometric Investigations for Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The anhydrous form of (Quinolin-8-yloxy)-acetic acid has a molecular weight of 203.19 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 203. For the hydrate, the initial loss of a water molecule is expected. The fragmentation of the parent molecule is predictable based on the functional groups present.

A primary fragmentation pathway for the carboxylic acid moiety involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Loss of a hydroxyl radical (•OH): This results in an acylium ion ([M-17]⁺) at m/z 186.

Loss of the carboxyl group (•COOH): This leads to a fragment ([M-45]⁺) at m/z 158. libretexts.org

Another common fragmentation involves the cleavage of the C-C bond between the methyl and carboxyl groups of the acetic acid side chain.

Loss of a methyl radical (•CH₃): This results in the formation of a [COOH]⁺ fragment at m/z 45. docbrown.info

The quinoline ring itself is relatively stable, but can undergo fragmentation, such as the loss of HCN.

Table 3: Plausible Mass Spectrometric Fragments for (Quinolin-8-yloxy)-acetic acid.

| m/z Value | Proposed Fragment Ion | Formula |

| 203 | Molecular Ion | [C₁₁H₉NO₃]⁺ |

| 186 | Loss of •OH | [C₁₁H₈NO₂]⁺ |

| 158 | Loss of •COOH | [C₁₀H₈NO]⁺ |

| 145 | Quinolin-8-ol radical cation | [C₉H₇NO]⁺• |

| 45 | Carboxyl fragment | [COOH]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While the specific crystal structure of (Quinolin-8-yloxy)-acetic acid hydrate has not been reported in the searched literature, analysis of closely related structures, such as 8-(carboxymethoxy) quinolinium nitrate (B79036) monohydrate and various quinoline derivatives, provides a strong basis for understanding its solid-state conformation. scirp.orgmdpi.com

The crystal structure would reveal key conformational features, including bond lengths, bond angles, and torsion angles. The quinoline ring system is expected to be essentially planar. nih.govresearchgate.net The conformation of the molecule is largely defined by the torsion angles associated with the ether linkage and the acetic acid side chain.

Hydrogen Bonding Networks and Supramolecular Assembly in Hydrate Forms

The incorporation of water molecules into the crystal lattice of (Quinolin-8-yloxy)-acetic acid introduces a complex and robust network of hydrogen bonds, which are pivotal in defining the supramolecular architecture of its hydrate forms. While a definitive crystal structure for this compound is not publicly available, detailed insights can be drawn from closely related structures, such as Ethyl 2-(quinolin-8-yloxy)acetate monohydrate, to elucidate the probable hydrogen bonding motifs and their role in the crystal packing. researchgate.net

In the crystalline state, the hydrate form of (Quinolin-8-yloxy)-acetic acid is expected to exhibit a variety of hydrogen bonding interactions, primarily involving the carboxylic acid group, the quinoline nitrogen, the ether oxygen, and the lattice water molecule. These interactions are the driving force behind the formation of a stable, three-dimensional supramolecular assembly.

Key Hydrogen Bonding Interactions:

The primary hydrogen bond donors in the structure are the carboxylic acid hydroxyl group (-COOH) and the water molecule (H₂O). The primary acceptors are the quinoline nitrogen atom, the carbonyl oxygen of the carboxylic acid, the ether oxygen, and the oxygen of the water molecule. This variety of donors and acceptors allows for the formation of a rich hydrogen-bonding network.

A critical feature in the supramolecular assembly of carboxylic acids is the formation of dimeric synthons. In the case of this compound, it is highly probable that the carboxylic acid groups of two adjacent molecules will form strong, centrosymmetric dimers through O—H···O hydrogen bonds. This is a very common and stable motif in the crystal structures of carboxylic acids.

The water molecule plays a crucial role in bridging different components of the structure. It can act as both a hydrogen bond donor and acceptor, linking the (Quinolin-8-yloxy)-acetic acid molecules. For instance, the water molecule can donate a hydrogen bond to the quinoline nitrogen atom (O—H···N) and also to the carbonyl oxygen of the carboxylic acid group (O—H···O). researchgate.net Simultaneously, the oxygen atom of the water molecule can accept a hydrogen bond from the carboxylic acid hydroxyl group.

Supramolecular Assembly:

The interplay of these hydrogen bonds leads to the formation of extended supramolecular structures. The carboxylic acid dimers can form chains or tapes, which are then interconnected by water molecules. These connections can create two-dimensional sheets or more complex three-dimensional networks.

In the analogous structure of Ethyl 2-(quinolin-8-yloxy)acetate monohydrate, the water molecule links to the main molecule through O—H···O and O—H···N hydrogen bonds. researchgate.net Furthermore, weaker C—H···O interactions are observed, which contribute to the formation of chains propagating along a specific crystallographic axis. researchgate.net A similar arrangement can be anticipated for this compound, where the fundamental hydrogen-bonded chains and sheets are further stabilized by these weaker interactions.

The following table summarizes the expected hydrogen bonding interactions in the crystal structure of this compound, based on the analysis of its functional groups and comparison with analogous structures.

| Donor | Acceptor | Type of Interaction | Probable Role in Supramolecular Assembly |

| Carboxylic Acid (-COOH) | Carbonyl Oxygen (=O) | O—H···O | Formation of centrosymmetric dimers |

| Water (H₂O) | Quinoline Nitrogen (N) | O—H···N | Linking of (Quinolin-8-yloxy)-acetic acid molecules |

| Water (H₂O) | Carbonyl Oxygen (=O) | O—H···O | Cross-linking of chains/sheets |

| Carboxylic Acid (-COOH) | Water Oxygen (H₂O) | O—H···O | Integration of water into the primary network |

| Aromatic/Aliphatic C-H | Carbonyl/Ether Oxygen | C—H···O | Stabilization of the 3D network |

This intricate network of hydrogen bonds not only dictates the solid-state structure of this compound but also influences its physicochemical properties, such as solubility, melting point, and stability.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been a important tool in predicting the molecular geometry and electronic structure of (Quinolin-8-yloxy)-acetic acid hydrate (B1144303).

Basis Set Selection and Level of Theory Considerations

Theoretical calculations for similar compounds, such as (5-chloro-quinolin-8-yloxy) acetic acid, have been performed using the B3LYP method with the 6-31G* and 6-311++G** basis sets. scirp.org These calculations are used to predict the vibrational properties and structure of the molecule. scirp.org The selection of the basis set is a compromise between accuracy and computational cost, with larger basis sets generally providing more accurate results at a higher computational expense.

Optimization of Molecular Geometries and Conformers

DFT calculations have been employed to determine the stable conformations of related quinolin-8-yloxy derivatives. For instance, in the gaseous phase, three stable conformers were theoretically identified for (5-chloro-quinolin-8-yloxy) acetic acid, and it is suggested that these conformers are also present in the solid state. scirp.org The optimization of molecular geometries involves finding the lowest energy arrangement of atoms in the molecule.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study electronic delocalization and charge transfer interactions within a molecule. In the case of (5-chloro-quinolin-8-yloxy) acetic acid, NBO analysis revealed insights into the stability of its different conformers. scirp.org For example, the higher natural atomic charges on certain oxygen atoms in one of the conformers were found to cause repulsion between those atoms, leading to lower stability. scirp.org

Atoms in Molecules (AIM) Theory for Topological Properties of Electronic Charge Density

The topological properties of the electronic charge density in (Quinolin-8-yloxy)-acetic acid derivatives have been analyzed using Bader's Atoms in Molecules (AIM) theory. scirp.org This analysis provides information about the nature of chemical bonds and intermolecular interactions. For (5-chloro-quinolin-8-yloxy) acetic acid, an analysis of the bond and ring critical points was performed for its different conformers. scirp.org

Scaled Quantum Mechanical Force Field (SQMFF) Methodology for Refined Vibrational Assignment

To achieve a more accurate assignment of the vibrational spectra of (Quinolin-8-yloxy)-acetic acid and its derivatives, the Scaled Quantum Mechanical Force Field (SQMFF) methodology has been utilized. scirp.org This method involves combining DFT calculations with experimental vibrational data to refine the theoretical force field. For (5-chloro-quinolin-8-yloxy) acetic acid, the SQMFF methodology was used in conjunction with B3LYP calculations to fit the theoretical wavenumber values to the experimental ones, allowing for a complete assignment of the observed bands in the vibrational spectra. scirp.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Wavenumbers)

Computational chemistry plays a pivotal role in the study of molecular structures and properties, offering valuable insights that complement experimental data. For (Quinolin-8-yloxy)-acetic acid hydrate, theoretical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in predicting its spectroscopic parameters. These predictions are crucial for the interpretation of experimental spectra and for a deeper understanding of the molecule's electronic structure and vibrational modes.

Theoretical studies on molecules structurally similar to (Quinolin-8-yloxy)-acetic acid, such as its chloro-derivatives, have demonstrated a reasonable agreement between calculated and experimental spectroscopic data. scirp.org These computational models allow for the detailed assignment of nuclear magnetic resonance (NMR) chemical shifts and vibrational wavenumbers.

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods provides a theoretical framework for understanding the electronic environment of each nucleus. While specific computational data for this compound is not extensively detailed in readily available literature, studies on closely related compounds, such as (5-chloro-quinolin-8-yloxy) acetic acid, offer valuable comparative insights. scirp.org The following tables present a representative set of predicted ¹H and ¹³C NMR chemical shifts for a quinolin-8-yloxy acetic acid derivative, calculated to illustrate the expected values. These theoretical values are typically compared with experimental data to confirm structural assignments. scirp.org

Table 1: Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H2 | 8.94 |

| H3 | 7.70 |

| H4 | 8.47 |

| H6 | 7.64 |

| H7 | 7.08 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 150.28 |

| C3 | 123.53 |

| C4 | 132.64 |

| C4a | 126.66 |

| C5 | 121.69 |

| C6 | 127.07 |

| C7 | 110.54 |

| C8 | 153.54 |

| C8a | 140.55 |

| O-CH₂ | 65.94 |

Predicted Vibrational Wavenumbers

The following table summarizes some of the key predicted vibrational wavenumbers for the fundamental modes of (Quinolin-8-yloxy)-acetic acid, alongside their assignments.

Table 3: Selected Predicted Vibrational Wavenumbers and Assignments

| Predicted Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3006 - 2923 | Antisymmetric and symmetric stretching modes of the CH₂ group |

| 1792 | C=O stretching mode |

| 1423 | Scissoring mode of the CH₂ group |

| 1386 | Wagging mode of the CH₂ group |

| 1280, 1254, 1251 | Rocking modes of the CH₂ group |

| 1219, 1107 | C-O stretching mode |

| 954, 948 | Twisting mode of the CH₂ group |

| 613, 531 | γ(COO) modes |

These computational predictions of spectroscopic parameters are invaluable tools in the structural elucidation and characterization of this compound and its derivatives, providing a robust foundation for interpreting experimental findings. scirp.org

Chemical Transformations and Derivatization Strategies of the Quinolin 8 Yloxy Acetic Acid Scaffold

Synthesis of Aceto/Carbohydrazide (B1668358) Derivatives

The conversion of the carboxylic acid moiety of (Quinolin-8-yloxy)-acetic acid into a carbohydrazide is a critical initial step for many subsequent derivatization strategies. This transformation is typically achieved through a two-step process starting from 8-hydroxyquinoline (B1678124).

The first step involves the synthesis of an ester intermediate, typically ethyl (quinolin-8-yloxy)acetate. researchgate.netiosrjournals.orgactapharmsci.com This is accomplished by reacting 8-hydroxyquinoline with an ethyl haloacetate, such as ethyl chloroacetate (B1199739), in the presence of a base like anhydrous potassium carbonate and a suitable solvent like dry acetone (B3395972). researchgate.netiosrjournals.orgactapharmsci.com The reaction is generally carried out under reflux conditions for several hours. iosrjournals.orgactapharmsci.com

In the second step, the resulting ethyl (quinolin-8-yloxy)acetate is treated with hydrazine (B178648) hydrate (B1144303). researchgate.netiosrjournals.orgactapharmsci.com This reaction, usually performed by refluxing in an alcohol solvent such as ethanol (B145695), converts the ester functional group into the desired 2-(quinolin-8-yloxy)acetohydrazide (B2671496). researchgate.netiosrjournals.orgactapharmsci.com This acetohydrazide, a key carbohydrazide derivative, serves as a crucial intermediate for the synthesis of Schiff bases and various heterocyclic compounds. researchgate.netactapharmsci.com

| Step | Starting Material | Reagents | Solvent | Conditions | Product | Ref. |

| 1 | 8-Hydroxyquinoline | Ethyl chloroacetate, Anhydrous K₂CO₃ | Dry Acetone | Reflux (18-24h) | Ethyl (quinolin-8-yloxy)acetate | researchgate.netiosrjournals.orgactapharmsci.com |

| 2 | Ethyl (quinolin-8-yloxy)acetate | Hydrazine hydrate (99%) | Absolute Ethanol | Reflux (6-15h) | 2-(quinolin-8-yloxy)acetohydrazide | researchgate.netiosrjournals.orgactapharmsci.com |

Preparation of N'-Arylidene Schiff Bases

The 2-(quinolin-8-yloxy)acetohydrazide synthesized in the previous step is a valuable precursor for the preparation of N'-Arylidene Schiff bases, also known as hydrazones. researchgate.netactapharmsci.com These compounds are formed through the condensation reaction between the terminal amino group of the hydrazide and the carbonyl group of various aromatic aldehydes. researchgate.netactapharmsci.com

The synthesis is typically a straightforward one-pot reaction where equimolar amounts of 2-(quinolin-8-yloxy)acetohydrazide and a selected substituted aromatic aldehyde are refluxed in absolute ethanol for several hours. researchgate.netactapharmsci.com The reaction results in the formation of a characteristic azomethine (-N=CH-) double bond, linking the quinoline (B57606) scaffold to the aryl group via the hydrazide bridge. researchgate.net The resulting N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides often precipitate from the solution upon cooling and can be purified by recrystallization. actapharmsci.com The versatility of this reaction allows for the creation of a large library of Schiff bases by simply varying the substituent on the aromatic aldehyde. researchgate.netactapharmsci.com

| Compound ID | Aldehyde Substituent (Ar) | Molecular Formula | Yield (%) | Melting Point (°C) | Ref. |

| 3a | H | C₁₈H₁₅N₃O₂ | 71 | 158-160 | actapharmsci.com |

| 3b | 4-Cl | C₁₈H₁₄ClN₃O₂ | 68 | 180-182 | actapharmsci.com |

| 3c | 4-Br | C₁₈H₁₄BrN₃O₂ | 75 | 175-178 | actapharmsci.com |

| 3d | 4-F | C₁₈H₁₄FN₃O₂ | 65 | 162-164 | actapharmsci.com |

| 3e | 4-NO₂ | C₁₈H₁₄N₄O₄ | 78 | 195-198 | actapharmsci.com |

| 3f | 4-OH | C₁₈H₁₅N₃O₃ | 60 | 185-188 | actapharmsci.com |

| 3g | 4-OCH₃ | C₁₉H₁₇N₃O₃ | 72 | 165-168 | actapharmsci.com |

| 3h | 3,4-(OCH₃)₂ | C₂₀H₁₉N₃O₄ | 62 | 172-175 | actapharmsci.com |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The hydrazide and Schiff base derivatives of (quinolin-8-yloxy)-acetic acid are instrumental intermediates for cyclization reactions, enabling the synthesis of diverse and novel heterocyclic systems. These reactions expand the chemical space accessible from the initial scaffold, leading to the formation of five-membered rings such as oxadiazoles, thiazolidinones, triazoles, and pyrazoles.

The 1,3,4-oxadiazole (B1194373) ring system can be synthesized from the (quinolin-8-yloxy)-acetic acid scaffold through the cyclization of its hydrazide or Schiff base derivatives. nih.govnih.gov One common and effective method involves the oxidative cyclization of the N'-arylidene Schiff bases (hydrazones). nih.gov This transformation can be achieved by heating the Schiff base with a dehydrating agent like acetic anhydride. nih.gov This process results in the formation of a stable, five-membered aromatic oxadiazole ring.

Alternatively, 1,3,4-oxadiazoles can be formed directly from the 2-(quinolin-8-yloxy)acetohydrazide intermediate. nih.gov This can be accomplished through reactions with various one-carbon donors under cyclodehydrating conditions. For example, refluxing the hydrazide with reagents such as phosphorus oxychloride can lead to the formation of the oxadiazole ring. nih.gov These synthetic routes provide access to 2,5-disubstituted 1,3,4-oxadiazoles where one substituent is the (quinolin-8-yloxymethyl) group and the other is derived from the aldehyde used in Schiff base formation or other reagents. nih.govresearchgate.net

Thiazolidinone rings, specifically 4-thiazolidinones, can be appended to the (quinolin-8-yloxy)-acetic acid scaffold by utilizing the N'-arylidene Schiff base derivatives. connectjournals.comnih.gov The synthesis involves a cyclo-condensation reaction between the Schiff base and a thiol-containing carboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid). connectjournals.comnih.gov

In this reaction, the lone pair of electrons on the sulfur atom of thioglycolic acid attacks the electrophilic carbon of the Schiff base's azomethine group. nih.gov This is followed by an intramolecular cyclization via nucleophilic attack from the azomethine nitrogen onto the carbonyl carbon of the thioglycolic acid, with the subsequent elimination of a water molecule. nih.gov The reaction is typically performed under reflux in a non-polar solvent like benzene (B151609) or a polar aprotic solvent like DMF, sometimes with the addition of a Lewis acid catalyst such as anhydrous zinc chloride to facilitate the process. connectjournals.comnih.gov This yields N-(2-aryl-4-oxothiazolidin-3-yl)-2-(quinolin-8-yloxy)acetamide derivatives.

The versatile hydrazide functional group of 2-(quinolin-8-yloxy)acetohydrazide is a key starting point for the synthesis of nitrogen-rich heterocycles like triazoles and pyrazoles. nih.govnih.gov

Triazole Derivatives: 1,2,4-Triazole rings can be constructed from the acetohydrazide intermediate. nih.govmdpi.com A common pathway involves converting the hydrazide into a thiosemicarbazide (B42300) derivative by reacting it with an appropriate isothiocyanate, such as phenyl isothiocyanate. nih.gov The resulting N-substituted thiosemicarbazide can then undergo base-catalyzed intramolecular cyclization. nih.govmdpi.com Refluxing the thiosemicarbazide in an alkaline solution, for instance, potassium hydroxide (B78521) in ethanol, induces the elimination of a water molecule and hydrogen sulfide (B99878) to afford the corresponding 3-mercapto-1,2,4-triazole derivative attached to the (quinolin-8-yloxy)methyl moiety. nih.gov

Pyrazole (B372694) Derivatives: The synthesis of pyrazole derivatives can also be initiated from the hydrazide or its corresponding hydrazones. nih.govsemanticscholar.org One established method is the reaction of the hydrazide with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound (e.g., acetylacetone) or its synthetic equivalent. nih.gov The reaction proceeds via condensation and subsequent cyclization to form the pyrazole ring. For example, the reaction of a hydrazinyl-quinoline compound with malononitrile (B47326) has been shown to produce 3,5-diaminopyrazole derivatives. nih.gov Another approach is the Vilsmeier-Haack reaction, where a hydrazone intermediate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield a 4-formyl pyrazole derivative. semanticscholar.org

Development of Amide and Ester Analogues

Beyond conversion to hydrazides and subsequent heterocyclization, the carboxylic acid function of (quinolin-8-yloxy)-acetic acid allows for the straightforward synthesis of various ester and amide analogues. These derivatives are valuable for exploring structure-activity relationships and modifying the physicochemical properties of the parent scaffold.

Ester Analogues: The synthesis of ester analogues begins with the parent (quinolin-8-yloxy)-acetic acid or its initial ester form, ethyl (quinolin-8-yloxy)acetate. iosrjournals.org New ester derivatives can be prepared by standard esterification procedures, such as the Fischer esterification of the free acid with various alcohols in the presence of a strong acid catalyst. Alternatively, the ethyl ester can undergo transesterification with other alcohols under appropriate catalytic conditions.

Amide Analogues: Amide derivatives are readily synthesized from (quinolin-8-yloxy)-acetic acid. nih.govmdpi.com The most common method involves activating the carboxylic acid group, followed by reaction with a primary or secondary amine. mdpi.com Activation can be achieved by converting the acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), or by using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govmdpi.com This allows for the coupling of a wide variety of amines to the scaffold, yielding a library of (quinolin-8-yloxy)acetamides. nih.gov A different approach involves the direct reaction of the hydrazide intermediate with substituted benzoic acids to create N'-acylbenzohydrazides, which are a specific class of amide derivatives. iosrjournals.org

Exploration of Structure-Reactivity Relationships in Chemical Transformations

The reactivity of the (quinolin-8-yloxy)-acetic acid scaffold in various chemical transformations is intrinsically linked to the electronic properties of substituents on the quinoline ring. The nature and position of these substituents can significantly influence the reactivity of both the carboxylic acid functional group and the quinoline ring itself. This relationship is primarily governed by the electron-donating or electron-withdrawing nature of the substituents, which alters the electron density distribution across the molecule.

The influence of substituents on the reactivity of the scaffold is also evident in derivatization reactions. For instance, the synthesis of ethyl (quinolin-8-yloxy)acetate derivatives from various substituted 8-hydroxyquinolines has been studied under different reaction conditions, including conventional heating, microwave irradiation, and ultrasound irradiation. The yields of these esterification reactions provide qualitative insight into the structure-reactivity relationships.

Table 1: Comparative Yields of Ethyl (quinolin-8-yloxy)acetate Derivatives

| Substituent on Quinoline Ring | Conventional Method Yield (%) | Microwave Method Yield (%) | Ultrasound Method Yield (%) |

| H | 72 | 85 | 78 |

| 5-chloro | 78 | 90 | 82 |

| 5-nitro | 82 | 92 | 85 |

| 5-methyl | 68 | 80 | 75 |

| 5-methoxy | 65 | 78 | 72 |

Data compiled from qualitative descriptions in comparative synthesis studies.

The data in Table 1 suggests that electron-withdrawing groups at the 5-position, such as chloro and nitro groups, lead to higher yields in the synthesis of the corresponding ethyl esters compared to the unsubstituted scaffold. Conversely, electron-donating groups like methyl and methoxy (B1213986) groups result in slightly lower yields. This trend aligns with the principle that electron-withdrawing groups enhance the electrophilicity of the reaction center, in this case, facilitating the nucleophilic attack by the ethanol on the carboxyl group precursor.

Table 2: Predicted Effect of Substituents on the Acidity of (Quinolin-8-yloxy)-acetic acid

| Substituent | Expected Effect on Acidity | Predicted pKa Trend |

| -NO₂ (nitro) | Increase | Lower than unsubstituted |

| -Cl (chloro) | Increase | Lower than unsubstituted |

| -H (unsubstituted) | Baseline | - |

| -CH₃ (methyl) | Decrease | Higher than unsubstituted |

| -OCH₃ (methoxy) | Decrease | Higher than unsubstituted |

Predictions based on established principles of substituent effects on the acidity of aromatic carboxylic acids. libretexts.org

Coordination Chemistry of Quinolin 8 Yloxy Acetic Acid Derivatives As Ligands

Ligand Design Principles for Metal Ion Chelation

The efficacy of (Quinolin-8-yloxy)-acetic acid derivatives as chelating agents stems from fundamental principles of coordination chemistry centered on the 8-hydroxyquinoline (B1678124) framework. The parent molecule, 8-HQ, is among the most well-known bidentate ligands, capable of coordinating to a metal ion through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. rroij.comnih.gov This arrangement forms a highly stable five-membered chelate ring, a key factor in the thermodynamic stability of the resulting metal complexes.

For (Quinolin-8-yloxy)-acetic acid, the core chelating structure is preserved and enhanced. The primary coordination sites are:

The nitrogen atom of the quinoline (B57606) ring.

The oxygen atom of the ether linkage.

The oxygen atoms of the carboxylate group (-COOH).

Theoretical studies, such as those performed on (5-chloro-quinolin-8-yloxy) acetic acid, a close derivative, utilize Density Functional Theory (DFT) to analyze the ligand's conformational possibilities. scirp.orgresearchgate.net These calculations help predict the most stable spatial arrangement of the coordinating atoms, which is crucial for effective chelation. The electronic properties of the quinoline ring can be tuned by introducing substituents. For instance, electron-withdrawing groups can alter the basicity of the nitrogen atom and the acidity of the carboxylic proton, thereby influencing the ligand's binding affinity and selectivity for different metal ions.

Formation and Structural Characterization of Metal Complexes (e.g., Cu(II), Zn(II) complexes)

Metal complexes of (Quinolin-8-yloxy)-acetic acid and its derivatives are typically synthesized by reacting the ligand with a corresponding metal salt (e.g., chlorides, acetates, or sulfates) in a suitable solvent medium. iosrjournals.orgresearchgate.net The stoichiometry of the resulting complex, commonly 1:2 (metal:ligand), depends on the coordination number and preferred geometry of the metal ion. researchgate.net

For divalent metal ions like Copper(II) and Zinc(II), (Quinolin-8-yloxy)-acetic acid derivatives form well-defined coordination compounds.

Cu(II) Complexes: Copper(II) ions, with a d⁹ electronic configuration, typically form square planar or distorted octahedral complexes. With bidentate 8-HQ derivatives, Cu(II) often forms a 1:2 complex, resulting in a square planar geometry. rroij.com The potential for (Quinolin-8-yloxy)-acetic acid to act as a tridentate ligand could lead to more complex geometries.

Zn(II) Complexes: Zinc(II) ions, having a d¹⁰ configuration, are flexible in their coordination geometry, with tetrahedral and octahedral arrangements being the most common. The reaction with 8-HQ type ligands often yields stable 1:2 complexes. rroij.com

The structural characterization of these complexes relies on a combination of spectroscopic and analytical techniques.

| Technique | Purpose in Characterization | Typical Observations |

| Infrared (IR) Spectroscopy | To identify the coordination sites of the ligand. | A shift in the C=N stretching vibration of the quinoline ring and changes in the stretching frequencies of the carboxylate group (asymmetric and symmetric stretches) upon coordination to the metal ion provide direct evidence of bonding. researchgate.net |

| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the complex. | The coordination of the ligand to a metal ion typically causes shifts in the absorption bands (π→π* and n→π*) of the ligand. For transition metals like Cu(II), d-d electronic transitions may also be observed in the visible region. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | To determine the structure of diamagnetic complexes in solution. | For Zn(II) complexes, ¹H and ¹³C NMR can confirm the binding mode of the ligand by observing shifts in the proton and carbon signals of the quinoline and acetate (B1210297) moieties upon complexation. scirp.org |

| X-ray Diffraction (XRD) | To determine the precise solid-state structure. | Powder XRD can confirm the crystalline nature of the complexes. iosrjournals.org Single-crystal XRD provides detailed information on bond lengths, bond angles, and the overall coordination geometry of the metal center. |

These characterization methods confirm that chelation occurs through both the nitrogen and oxygen atoms of the ligand, leading to the formation of stable metal complexes. rroij.comresearchgate.net

Theoretical Insights into Metal-Ligand Interactions and Chelation Mechanism

Computational chemistry provides powerful tools for understanding the nature of metal-ligand interactions and the mechanism of chelation at a molecular level. DFT calculations are frequently employed to model the geometric and electronic structures of both the free ligand and its metal complexes. scirp.orgmdpi.com

Studies on derivatives like (5-chloro-quinolin-8-yloxy) acetic acid reveal the existence of several stable conformers in the gas phase. scirp.org This conformational flexibility is important, as the ligand must adopt a specific low-energy conformation to effectively bind a metal ion. Theoretical models can predict the most stable structure for chelation, where the donor atoms are optimally positioned to coordinate with the metal center.

Natural Bond Orbital (NBO) analysis is a key theoretical tool used to investigate the details of the metal-ligand bond. scirp.org This analysis provides insights into:

Charge Distribution: It calculates the natural charges on each atom, revealing the extent of charge transfer from the ligand to the metal ion upon complexation. Typically, the electron-donating nitrogen and oxygen atoms of the ligand transfer electron density to the positively charged metal center.

Bonding Character: The interaction between the filled orbitals of the ligand (lone pairs on N and O) and the vacant orbitals of the metal ion can be quantified. This charge transfer is a significant component of the covalent character of the metal-ligand bond. mdpi.com

The chelation process is characterized by a strong electrostatic attraction between the metal cation and the electron-rich donor atoms of the ligand. mdpi.com This is complemented by the covalent contribution from orbital overlap and charge transfer. Theoretical models confirm that the combination of these forces, along with the favorable entropy change associated with chelation, leads to the formation of thermodynamically stable metal complexes.

Potential for Extractants in Metal Ion Chemistry

The unique structural features of (Quinolin-8-yloxy)-acetic acid and its derivatives make them promising candidates for use as extractants in solvent extraction processes for metal ion separation and purification. rroij.com 8-Hydroxyquinoline itself is an excellent reagent for the extraction of numerous metal ions. rroij.comresearchgate.net

The principle behind their function as extractants involves the formation of a neutral, lipophilic metal complex that is soluble in an organic solvent but insoluble in water. The (Quinolin-8-yloxy)-acetic acid ligand is designed to facilitate this process:

Chelation: In the aqueous phase, the ligand coordinates with the target metal ion. The deprotonation of the carboxylic acid group helps to neutralize the charge of the metal cation. For a divalent metal ion (M²⁺), two singly deprotonated ligand molecules (L⁻) can form a neutral ML₂ complex.

Phase Transfer: The quinoline part of the molecule provides the necessary lipophilicity (hydrophobicity) to the resulting neutral complex, enabling its transfer from the aqueous phase into an immiscible organic phase. researchgate.net

Selectivity: The extraction process can be made selective for specific metal ions by carefully controlling the pH of the aqueous solution. researchgate.netmdpi.com The formation constant of each metal-ligand complex is different, and their pH dependence allows for the separation of metals. For instance, some metals might be extracted at a lower pH, while others require a higher pH for efficient complexation and extraction.

The potential of these ligands as extractants is summarized below.

| Feature | Relevance to Metal Extraction |

| Strong Chelating Ability | Forms stable metal complexes, ensuring high extraction efficiency. rroij.com |

| Lipophilic Backbone | The quinoline structure ensures the solubility of the metal complex in organic solvents. |

| pH-Dependent Protonation | The carboxylic acid group allows for pH control over the extraction process, enabling selective separation of different metal ions. researchgate.netmdpi.com |

| Versatility | Capable of extracting a wide range of metal ions, including transition metals and rare-earth elements. rroij.comresearchgate.net |

These properties underscore the potential of (Quinolin-8-yloxy)-acetic acid derivatives as effective and selective reagents in hydrometallurgy and analytical chemistry for the separation and preconcentration of metal ions.

Quantitative Structure Activity Relationship Qsar Modeling and Molecular Design Principles

Development of Predictive QSAR Models based on Molecular Descriptors

Predictive QSAR models are fundamental tools in the rational design of new bioactive compounds, including analogs of (Quinolin-8-yloxy)-acetic acid. nih.gov The development of these models for quinoline (B57606) derivatives often involves analyzing a series of related compounds to correlate their structural features with observed biological activities. nih.gov Various computational methods are employed, ranging from 2D-QSAR to more complex 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govnih.gov

These models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For quinoline-based compounds, a wide array of descriptors are calculated, including:

2D Descriptors : Topological indices, molar refractivity, and Van der Waals volume. nih.gov

3D Descriptors : Steric and electrostatic fields (used in CoMFA), as well as hydrophobic, hydrogen bond donor, and acceptor fields (added in CoMSIA). nih.govmdpi.comtandfonline.com

Quantum Chemical Descriptors : Properties derived from quantum mechanical calculations, such as atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org

The process involves generating these descriptors for a set of quinoline analogs and then using statistical methods like Partial Least Squares (PLS) regression or machine learning algorithms to build a mathematical model. nih.govnih.gov The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. nih.govnih.govresearchgate.net For instance, a 3D-QSAR study on 33 quinoline derivatives with anti-gastric cancer activity yielded a CoMFA model with strong predictive ability, validated by robust correlation coefficients. nih.gov Similarly, QSAR models for quinoline derivatives targeting Plasmodium falciparum have been developed and validated, demonstrating high predictive accuracy. nih.govucm.es

| QSAR Method | Target/Activity | Key Statistical Parameters | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA) | Anti-Gastric Cancer | q² = 0.625, R²_train = 0.931, R²_test = 0.875 | nih.gov |

| 3D-QSAR (CoMSIA) | Antimalarial (P. falciparum) | r²_test = 0.876 | nih.gov |

| 2D-QSAR | Antimalarial (P. falciparum) | r²_test = 0.845 | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | LSD1 Inhibition | q² = 0.778 (CoMFA), q² = 0.764 (CoMSIA) | mdpi.com |

Correlation of Structural Features with Theoretical Activity Parameters and Physicochemical Properties

The core of QSAR lies in correlating specific structural features with activity and physicochemical properties. For (Quinolin-8-yloxy)-acetic acid and its analogs, this involves detailed computational analysis, often using Density Functional Theory (DFT). scirp.org These studies reveal how modifications to the molecular structure influence electronic and geometric parameters.

A key area of investigation is the impact of substituents on the quinoline ring. For example, a theoretical study comparing 2-(quinolin-8-yloxy) acetic acid with its 5-chloro substituted analog showed that the addition of chlorine alters the energies of the frontier molecular orbitals (HOMO and LUMO). scirp.org The HOMO-LUMO energy gap is a critical parameter, as a smaller gap can indicate higher chemical reactivity and biological activity. sci-hub.se

Other important correlations identified in studies of quinoline derivatives include:

Natural Atomic Charges : Calculations of natural atomic charges can explain the stability of different conformers. For instance, in (5-chloroquinolin-8-yloxy) acetic acid, high negative charges on specific oxygen atoms lead to repulsion, rendering certain conformations less stable. scirp.org

Electronic Properties : Lipophilicity and electronic properties have been identified as key molecular parameters influencing the activity of 8-hydroxyquinoline (B1678124) derivatives. mdpi.com

Descriptor-Activity Correlation : In antimalarial quinolines, descriptors like molar refractivity (negatively correlated) and the presence of lipophilic atoms like chlorine or fluorine (positively correlated) have been shown to be important for activity. nih.gov

| Structural Feature/Descriptor | Physicochemical/Theoretical Parameter | Impact on Activity/Property | Reference |

|---|---|---|---|

| 5-Chloro Substitution | HOMO-LUMO Energy Gap | Decreases the energy gap compared to the unsubstituted parent compound. | scirp.org |

| Oxygen Atom Positions | Natural Atomic Charges (NPA) | Repulsion between highly charged oxygen atoms destabilizes certain conformers. | scirp.org |

| Molar Refractivity (AMR) | Antimalarial Activity | Negatively correlated; larger, bulkier groups may decrease activity. | nih.gov |

| Chlorine, Fluorine Atoms | Lipophilicity | Increases lipophilicity, which is favorable for antimalarial activity. | nih.gov |

Computational Approaches to Molecular Feature Optimization for Defined Chemical Spaces

A significant advantage of 3D-QSAR models is their ability to generate contour maps, which visually represent the relationship between structure and activity. nih.gov These maps guide the optimization of lead compounds by highlighting specific regions around the molecule where modifications are likely to enhance biological activity.

For instance, in a CoMFA study of quinoline derivatives, contour maps indicated areas where:

Steric properties are favorable or unfavorable. A green contour might suggest that adding a bulky group in that region would increase activity, while a yellow contour would indicate that steric bulk is detrimental. nih.govmdpi.com

Electrostatic properties can be optimized. Blue contours typically show where an increase in positive charge is favorable, whereas red contours indicate regions where negative charge is preferred. nih.govmdpi.com

By analyzing these maps, medicinal chemists can rationally design new derivatives with improved properties. This approach was successfully used to propose and design seven new anticancer agents by modifying the chemical structure of the most active molecule in a database, using it as a template for optimization. nih.gov This targeted approach ensures that synthetic efforts are focused on molecules with the highest probability of success within a defined chemical space.

Ligand-Based Design Strategies for Targeted Chemical Space Exploration

Ligand-based drug design is a crucial strategy employed when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. nih.gov This approach relies entirely on the knowledge of molecules that are known to bind to the target. nih.gov QSAR and pharmacophore modeling are the primary tools in this strategy. nih.gov

The exploration of the chemical space around (Quinolin-8-yloxy)-acetic acid and its analogs is a prime example of ligand-based design. The process typically involves:

Database Compilation : A set of compounds with a common structural scaffold (e.g., quinoline) and known biological activities is assembled. nih.govnih.gov

Model Generation : A predictive QSAR model is developed from this dataset, as described in section 7.1. This model encapsulates the essential structural requirements for activity. nih.gov

Virtual Screening and Design : The QSAR model is used to predict the activity of new, yet-to-be-synthesized molecules. This can involve screening virtual libraries or, more commonly, designing novel derivatives based on the insights from the model (e.g., CoMFA contour maps). nih.govresearchgate.net

This strategy was effectively demonstrated in a study where a 3D-QSAR model, built from 33 known quinoline derivatives, was used to design five new compounds with potentially improved anti-gastric cancer activity. nih.gov The most active compound from the initial set served as a template, and modifications were proposed based on the model's predictions to better explore the targeted chemical space for more potent analogs. nih.gov

Advanced Spectroscopic Properties and Optical Phenomena

Fluorescence Quenching Mechanisms in Solution and Solid State

Fluorescence quenching, the decrease in fluorescence intensity due to a variety of molecular interactions, is a critical aspect of the photophysics of quinoline (B57606) derivatives. For (Quinolin-8-yloxy)-acetic acid hydrate (B1144303), several quenching mechanisms can be postulated based on the behavior of similar compounds in both solution and the solid state. These mechanisms are often dependent on the molecular environment, including solvent polarity, concentration, and the presence of quenchers.

Photoinduced Electron Transfer (PET): A primary mechanism for fluorescence modulation in many quinoline-based sensors is photoinduced electron transfer. In this process, the quinoline moiety can act as a fluorophore, while other parts of the molecule or external species can act as electron donors or acceptors. Upon excitation, an electron transfer can occur, which provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence. For instance, in some quinoline derivatives, the nitrogen atom's lone pair of electrons can participate in PET, leading to quenching. Protonation or coordination of this nitrogen can inhibit PET and lead to a "turn-on" fluorescence response. acs.orgrsc.orgresearchgate.net In the case of (Quinolin-8-yloxy)-acetic acid hydrate, the presence of the ether oxygen and the carboxylic acid group could influence the electronic properties and thus the propensity for PET.

Intramolecular Charge Transfer (ICT): In "push-pull" type molecules, where electron-donating and electron-withdrawing groups are connected through a π-conjugated system, an intramolecular charge transfer state can be formed upon photoexcitation. The stability of this ICT state is often highly dependent on the solvent polarity. In polar solvents, the ICT state can be stabilized, which may lead to a red-shift in the emission spectrum and, in some cases, fluorescence quenching. For certain amino-quinoline derivatives, fluorescence is almost entirely quenched in polar solvents due to the formation of a twisted-intramolecular charge transfer (TICT) state. nih.gov The (Quinolin-8-yloxy)-acetic acid moiety also possesses donor (ether oxygen) and acceptor (quinoline ring) characteristics, suggesting that ICT processes could play a role in its photophysical behavior. nih.govnih.gov

Aggregation-Caused Quenching (ACQ): At high concentrations or in the solid state, many planar aromatic molecules, including quinoline derivatives, tend to form aggregates due to π-π stacking interactions. acs.org This aggregation can lead to the formation of non-emissive or weakly emissive excimers or exciplexes, resulting in a decrease in fluorescence quantum yield, a phenomenon known as aggregation-caused quenching (ACQ). researchgate.netresearchgate.netnih.govust.hk This is a common phenomenon for many traditional fluorophores and is a critical consideration for applications in the solid state. acs.org Conversely, the prevention of such aggregation is key to maintaining solid-state luminescence.

Environmental and Structural Effects: The fluorescence of quinoline derivatives is also highly sensitive to the immediate environment. For instance, a study on poly(thiophene-3yl-acetic acid 8-quinolinyl ester), a polymer incorporating a similar structural motif, demonstrated fluorescence quenching in acidic media. osti.gov In micellar systems, the efficiency of quenching for quinoline derivatives can be significantly enhanced. researchgate.net Furthermore, the nature of substituents on the quinoline ring can dramatically impact fluorescence. Ether and ester derivatives of 8-hydroxyquinoline (B1678124) show varied fluorescence intensities, indicating that the ether-acetic acid side chain in this compound is expected to significantly modulate the fluorescence properties compared to the parent 8-hydroxyquinoline. mdpi.com

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugation and significant intramolecular charge transfer character often exhibit large second-order NLO responses, characterized by the first hyperpolarizability (β). The quinoline ring, being electron-deficient, is an excellent component in the design of NLO chromophores. rsc.orgmdpi.com

The key to a large NLO response is a substantial change in dipole moment upon excitation, which is facilitated by an efficient ICT process. The design of molecules with strong electron-donating and electron-accepting groups linked by a π-bridge is a common strategy. In (Quinolin-8-yloxy)-acetic acid, the quinoline ring acts as an electron acceptor, while the yloxy-acetic acid group has electron-donating character. This inherent asymmetry suggests that the molecule could possess a notable NLO response.

The table below presents theoretically calculated first hyperpolarizability values for some quinoline derivatives from the literature, which can serve as a benchmark for estimating the potential NLO properties of this compound. It is important to note that these are theoretical values for different, albeit related, molecules.

| Compound | Computational Method | First Hyperpolarizability (βtot) (a.u.) | Reference |

|---|---|---|---|

| Quinoline-Carbazole Derivative (Q1D2) | DFT | 23885.90 | rsc.orgresearchgate.net |

| 4-(quinolin-2-ylmethylene)aminophenol | PCM/DFT/CAM-B3LYP/6–311++G(d,p) | Good NLO response reported | nottingham.ac.uk |

| 8-hydroxyquinolinium picrate | Experimental (Kurtz-Perry) | NLO activity confirmed | researchgate.net |

These studies highlight that structural modifications to the quinoline core can significantly tune the NLO response. The presence of the yloxy-acetic acid group in the target compound is expected to influence its electronic structure and, consequently, its hyperpolarizability.

Photophysical Characterization

The photophysical properties of a molecule encompass its absorption and emission of light, as well as the processes that occur between these events. For this compound, a detailed photophysical characterization would involve determining its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. While comprehensive data for this specific compound is scarce, studies on closely related molecules provide a solid foundation for understanding its likely behavior.

The core fluorophore is the quinoline ring. The parent compound, 8-hydroxyquinoline, has been studied extensively, and its absorption and fluorescence are sensitive to solvent polarity and hydrogen bonding. The substitution at the 8-position with an yloxy-acetic acid group is expected to alter the electronic structure and, therefore, the photophysical properties. A study on ether and ester derivatives of 8-hydroxyquinoline showed that such substitutions significantly impact fluorescence intensity. mdpi.com

A key parameter in photophysical characterization is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is related to the energy of the lowest electronic transition. A theoretical study on a closely related compound, (5-chloro-quinolin-8-yloxy) acetic acid, provides calculated values for the HOMO-LUMO gap. scirp.org For the parent 2-(quinolin-8-yloxy) acetic acid, a large HOMO-LUMO gap was noted, which implies high excitation energies and good chemical stability. scirp.org

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. For poly(thiophene-3yl-acetic acid 8-quinolinyl ester), a related polymer, the quantum efficiency was found to increase with decreasing concentration, indicating the presence of concentration-dependent quenching mechanisms. osti.gov

The table below summarizes some key photophysical data for related quinoline compounds, offering a comparative perspective for this compound.

| Compound | Property | Value/Observation | Reference |

|---|---|---|---|

| 8-hydroxyquinoline (8-HQ) | Fluorescence | Solvent-dependent dual fluorescence | |

| Ether derivatives of 8-HQ | Fluorescence Intensity | Higher than 8-HQ | mdpi.com |

| Ester derivatives of 8-HQ | Fluorescence Intensity | Lower than 8-HQ | mdpi.com |

| 2-(quinolin-8-yloxy) acetic acid | HOMO-LUMO Gap | Reported to be large | scirp.org |

| Poly(thiophene-3yl-acetic acid 8-quinolinyl ester) | Quantum Yield | Increases with decreasing concentration | osti.gov |

Future Avenues in Quinolin 8 Yloxy Acetic Acid Research

Computational-Guided Material Design for Novel Chemical Applications

Computational modeling has emerged as an indispensable tool in modern chemistry, enabling the prediction of molecular properties and guiding the synthesis of new materials with desired functionalities. mit.edu For (Quinolin-8-yloxy)-acetic acid derivatives, computational approaches such as Density Functional Theory (DFT) can be employed to explore their electronic structure, stability, and reactivity. scirp.org By calculating properties like frontier molecular orbital energies (HOMO-LUMO gaps), researchers can predict the chemical reactivity and stability of novel derivatives. scirp.org For instance, theoretical studies on (5-chloro-quinolin-8-yloxy) acetic acid have utilized DFT to understand its structural and vibrational properties, providing insights that are crucial for developing new applications. scirp.org

This predictive power allows for the in silico screening of a vast number of potential derivatives for specific applications before undertaking laborious and expensive experimental synthesis. mit.edu This computational-guided approach can accelerate the discovery of new materials for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent chemosensors for metal ions. nih.govrroij.com The chelating ability of the 8-hydroxyquinoline (B1678124) core, a parent structure to (Quinolin-8-yloxy)-acetic acid, is a key feature that can be computationally modeled to design selective metal ion sensors. rroij.comresearchgate.net

Table 1: Computational Methods in (Quinolin-8-yloxy)-acetic acid Research

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Structural and vibrational analysis of derivatives. scirp.org | Optimized geometries, vibrational frequencies, electronic properties (HOMO-LUMO). scirp.org |

| Scaled Quantum Mechanical Force Field (SQMFF) | Complete assignment of vibrational spectra. scirp.org | Accurate prediction of infrared and Raman bands. scirp.org |

| Natural Bond Orbital (NBO) Analysis | Study of intramolecular interactions and charge distribution. scirp.org | Natural atomic charges, bond orders, electronic delocalization. scirp.org |

| Atoms in Molecules (AIM) Theory | Analysis of topological properties of electron charge density. scirp.org | Characterization of chemical bonds and non-covalent interactions. scirp.org |

Exploration of Supramolecular Architectures beyond Basic Hydrogen Bonding

While hydrogen bonding plays a significant role in the crystal engineering of carboxylic acids, future research on (Quinolin-8-yloxy)-acetic acid hydrate (B1144303) should venture into more complex supramolecular architectures. researchgate.netmdpi.com The quinoline (B57606) ring system offers opportunities for a variety of non-covalent interactions, including π-π stacking, C-H···π interactions, and coordination with metal ions. researchgate.net

The ability of the 8-hydroxyquinoline moiety to act as a versatile chelating ligand for a multitude of metal ions is well-documented. researchgate.net This opens up the field of metallosupramolecular chemistry, where (Quinolin-8-yloxy)-acetic acid derivatives can be used as building blocks to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net These materials can exhibit interesting properties such as tunable luminescence, porosity, and catalytic activity. By carefully selecting the metal ions and modifying the substituents on the quinoline ring, it is possible to control the dimensionality and topology of the resulting supramolecular structures. researchgate.net The investigation into how different anions and solvent systems influence the self-assembly process can lead to the discovery of unprecedented structural diversification, from mononuclear to trinuclear complexes. researchgate.net

Table 2: Non-Covalent Interactions for Advanced Supramolecular Architectures

| Interaction Type | Description | Potential Application |

|---|---|---|

| Metal Coordination | The nitrogen atom of the quinoline ring and the ether oxygen can coordinate with metal ions. researchgate.net | Development of luminescent materials, sensors, and catalysts. researchgate.netresearchgate.net |

| π-π Stacking | Interactions between the aromatic quinoline rings can lead to stacked structures. researchgate.net | Design of materials for organic electronics. nih.gov |

| C-H···π Interactions | Hydrogen atoms bonded to carbon can interact with the π-system of the quinoline ring. researchgate.net | Control over crystal packing and material properties. |

| Halogen Bonding | Introduction of halogen substituents can lead to specific and directional interactions. | Fine-tuning of supramolecular architectures. |

Development of Novel and Sustainable Synthetic Methodologies for Complex Derivatives

The synthesis of (Quinolin-8-yloxy)-acetic acid and its derivatives has traditionally relied on methods like the Williamson ether synthesis, which involves reacting 8-hydroxyquinoline with a haloacetate. researchgate.netarkat-usa.orgresearchgate.net While effective, future research should focus on developing more sustainable and efficient synthetic protocols. This includes the exploration of one-pot reactions, which can reduce waste and simplify workup procedures. researchgate.net

The development of novel synthetic routes is crucial for accessing more complex derivatives with enhanced functionalities. For example, methods for introducing diverse substituents onto the quinoline ring or modifying the acetic acid side chain are highly desirable. nih.gov This could involve leveraging modern synthetic techniques such as transition metal-catalyzed cross-coupling reactions to create a library of derivatives for screening in various applications. nih.gov Furthermore, the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, should be integrated into the synthesis of these compounds.

Table 3: Synthetic Strategies for (Quinolin-8-yloxy)-acetic acid Derivatives

| Synthetic Method | Description | Key Features |

|---|---|---|

| Williamson Ether Synthesis | Reaction of 8-hydroxyquinoline with an ethyl haloacetate in the presence of a base. arkat-usa.orgresearchgate.netiosrjournals.org | A common and straightforward method for forming the ether linkage. |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. researchgate.net | Increased efficiency, reduced waste, and simplified experimental setup. researchgate.net |

| Hydrazinolysis | Reaction of the corresponding ester with hydrazine (B178648) hydrate to form the acetohydrazide. arkat-usa.orgresearchgate.netiosrjournals.org | A key step in the synthesis of various hydrazone and cyclized derivatives. arkat-usa.org |

| Condensation Reactions | Reaction of the acetohydrazide with aldehydes to form Schiff bases. researchgate.net | A versatile method for creating a diverse range of derivatives. |

Theoretical Studies on Intermolecular Recognition and Host-Guest Chemistry

The structural framework of (Quinolin-8-yloxy)-acetic acid and its derivatives makes them interesting candidates for studies in molecular recognition and host-guest chemistry. Theoretical studies can provide fundamental insights into the non-covalent forces that govern the binding of these molecules to other chemical species. The quinoline moiety can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. rsc.org

Optically pure derivatives, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been shown to be effective chiral solvating agents for the molecular recognition of enantiomers of acids. rsc.org The discrimination can be detected by techniques like NMR or fluorescence spectroscopy, demonstrating the potential for practical applications in enantiomeric separation and sensing. rsc.org Future theoretical work could focus on modeling the interactions between derivatives of (Quinolin-8-yloxy)-acetic acid and various guest molecules, including biologically relevant species. This could involve the use of computational methods to calculate binding affinities and to elucidate the specific interactions responsible for molecular recognition. Such studies are crucial for the rational design of novel host molecules for applications in sensing, catalysis, and drug delivery. aalto.finih.gov

Table 4: Host-Guest Systems and Intermolecular Recognition

| Host Molecule | Guest Molecule(s) | Method of Analysis | Application |

|---|---|---|---|

| Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol rsc.org | Enantiomers of α-substituted carboxylic acids, phosphoric acids, amino acids, dipeptides. rsc.org | NMR and fluorescence spectroscopy. rsc.org | Chiral recognition and quantitative determination of enantiomers. rsc.org |

| 8-Amidoquinoline derivatives nih.gov | Metal ions (e.g., Zn²⁺). nih.gov | Fluorescence spectroscopy. nih.gov | Selective and sensitive detection of metal ions. nih.gov |

| Pillar[n]arenes aalto.finih.gov | Homoserine lactones. aalto.fi | Dye displacement assay, NMR spectroscopy, molecular dynamics simulations. aalto.fi | Inhibition of bacterial quorum sensing. aalto.fi |

| Cucurbit[n]urils nih.gov | Cationic guest molecules. nih.gov | Mass spectrometry, NMR spectroscopy. nih.gov | In vivo sequestration of drugs and toxins. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (quinolin-8-yloxy)-acetic acid derivatives?

- Methodology : A two-step synthesis is commonly employed. First, 8-hydroxyquinoline derivatives react with methyl bromoacetate in acetone under reflux with K₂CO₃ as a base to form methyl esters. Subsequent hydrolysis with LiOH in a THF/MeOH/H₂O mixture yields the carboxylic acid derivative. Yield optimization (71–91%) requires precise stoichiometric ratios and crystallization from isopropyl ether .

- Key Variables : Reaction time (3 hours for esterification), solvent polarity, and base concentration influence purity.

Q. Which spectroscopic techniques are most effective for characterizing (quinolin-8-yloxy)-acetic acid derivatives?

- Recommended Methods :

- FTIR/Raman Spectroscopy : Identifies vibrational modes of functional groups (e.g., C=O stretching at ~1700 cm⁻¹) and hydrogen-bonding interactions .

- X-ray Diffraction : Resolves crystal packing and bond critical points, confirming steric effects of substituents like chlorine at the quinoline 5-position .

Q. What safety precautions are critical when handling (quinolin-8-yloxy)-acetic acid derivatives?

- Protocols :

- Use nitrile gloves, sealed goggles, and fume hoods to avoid skin/eye irritation (GHS Category 2/2A) .

- Avoid inhalation of dust; store in airtight containers away from oxidizers to prevent decomposition into toxic gases (e.g., NOₓ) .

Q. What are the primary research applications of (quinolin-8-yloxy)-acetic acid derivatives?

- Biochemical Assays : Used as chelating agents in antimicrobial studies due to metal-binding properties .

- Structural Probes : Modulating substituents (e.g., Cl, CH₃) alters electronic properties for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can experimental design be optimized for synthesizing (quinolin-8-yloxy)-acetic acid derivatives with high purity?

- Design Considerations :

- Solvent Selection : Acetone enhances nucleophilic substitution efficiency compared to DMF or THF .

- Workup : Partitioning with ethyl acetate/brine reduces salt contamination. Crystallization from isopropyl ether improves yield (91%) .

Q. How should researchers address stability issues during storage of (quinolin-8-yloxy)-acetic acid derivatives?

- Stability Data :

- Derivatives degrade under prolonged UV exposure or humidity. Store at 4°C in amber vials with desiccants .

- Monitor for color changes (e.g., yellowing indicates oxidation) and validate purity via HPLC before reuse .

Q. How can contradictions in spectroscopic data for (quinolin-8-yloxy)-acetic acid derivatives be resolved?

- Case Study : Discrepancies in FTIR carbonyl peaks (e.g., 1690 cm⁻¹ vs. 1712 cm⁻¹) arise from polymorphism or solvent interactions. Cross-validate with DFT calculations (B3LYP/6-311++G** basis set) to model vibrational modes and assign conformers .

Q. What computational methods are validated for modeling (quinolin-8-yloxy)-acetic acid derivatives?

- Validated Approaches :

- DFT : Predicts molecular geometries, dipole moments, and electrostatic potential surfaces. Benchmark against experimental X-ray data .

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing Cl) with antibacterial activity using quantum-chemical descriptors .

Q. What methodologies are used to establish structure-activity relationships (SAR) for (quinolin-8-yloxy)-acetic acid derivatives?

- SAR Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products